Ractopamine-d6 Hydrochloride is a deuterium-labeled derivative of Ractopamine, a synthetic compound classified as a phenethanolamine and a β-adrenergic agonist. This compound is primarily utilized in scientific research to study the pharmacokinetics and metabolism of Ractopamine, particularly in veterinary medicine and animal husbandry. The incorporation of deuterium allows for enhanced tracking of the compound in biological systems due to its distinct mass signature.
Ractopamine-d6 Hydrochloride can be synthesized from various precursors, including raspberry ketone and p-hydroxyacetophenone. The synthesis involves multiple chemical reactions such as reductive amination and aldol reactions, which facilitate the incorporation of deuterium into the molecular structure.
Ractopamine-d6 Hydrochloride can be synthesized through several methods, with the most notable being:
The molecular structure of Ractopamine-d6 Hydrochloride features a phenethanolamine backbone with deuterium substitutions that alter its mass properties without significantly changing its chemical behavior. The presence of chlorine in the hydrochloride form enhances solubility in aqueous environments.
This formula indicates the presence of six deuterium atoms, which are isotopes of hydrogen.
Ractopamine-d6 Hydrochloride primarily participates in reductive amination reactions. These reactions involve:
As a β-adrenergic agonist, Ractopamine-d6 Hydrochloride exerts its effects by binding to β-adrenergic receptors within cells. This binding initiates a cascade of biochemical events that enhance metabolic processes related to growth and feed efficiency in livestock.
The pharmacokinetic profile of Ractopamine-d6 Hydrochloride is influenced by its deuterium labeling, which can affect absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart .
Ractopamine-d6 Hydrochloride has several significant applications:
Ractopamine-d6 Hydrochloride is a deuterium-labeled analogue of ractopamine hydrochloride, a beta-adrenergic agonist used in livestock production. Its molecular formula is C₁₈H₁₇D₆ClNO₃ (alternatively denoted as C₁₈ ²H₆H₁₇NO₃·ClH), with a molecular weight of 343.88 g/mol [1] [6] [10]. The compound features six deuterium atoms (hexadeuterated) strategically incorporated at the tert-butyl moiety: three deuteriums at the methyl group (C-1 position) and two at the methylene group (C-2 position), with an additional deuterium at the methine position (C-3) [3] [6]. This isotopic labeling preserves the core phenolic structure—dual para-hydroxyphenyl groups linked via an ethanolamine side chain—while creating a mass shift detectable via mass spectrometry.
Table 1: Key Molecular Characteristics of Ractopamine-d6 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₈H₁₇D₆ClNO₃ |
Molecular Weight | 343.88 g/mol |
Deuterium Positions | C-1 (CD₃), C-2 (CD₂), C-3 (CD) |
Unlabelled CAS Number | 90274-24-1 |
Labeled CAS Number | 1276197-17-1 |
Purity (HPLC) | >95% |
Deuterium Enrichment | ≥95% atom D [10] |
Ractopamine-d6 HCl serves as an essential internal standard (IS) in quantitative mass spectrometry for detecting ractopamine residues in biological matrices. Its structural and physicochemical similarity to native ractopamine allows it to mirror analyte behavior during extraction, chromatography, and ionization, correcting for variability in sample processing and instrument response [2] [4] [10].
Compensation for Matrix Effects: In complex samples like liver, muscle, or digestive tissues, co-eluting matrix components can suppress or enhance ionization. Co-analysis with Ractopamine-d6 HCl adjusts for such fluctuations. For example, Burnett et al. (2012) utilized Ractopamine-d6 HCl to validate an AOAC International-approved LC-MS/MS method for bovine tissues, achieving limits of quantitation (LOQ) as low as 0.03–0.66 ppb across tissues [2].
Metabolite Differentiation: Ractopamine undergoes glucuronidation in vivo, forming metabolites that can hydrolyze back to parent ractopamine during analysis. The d6-labeled IS distinguishes parent ractopamine (for regulatory compliance) from total ractopamine (parent + metabolites). This is critical because maximum residue limits (MRLs) are based solely on parent compound levels [2] [4].
Table 2: Analytical Performance of Ractopamine-d6 HCl in Residue Detection
Application | Matrix | Key Benefit | Reference Technique |
---|---|---|---|
Parent vs. Total Ractopamine Quantitation | Beef liver, muscle | Corrects for glucuronide deconjugation artifacts | LC-MS/MS post β-glucuronidase [2] |
Residue Depletion Studies | Adipose tissue, tallow | Tracks ractopamine decline during withdrawal periods | LC-MS/MS with SPE cleanup [4] |
Edible Offal Contamination Assessment | Small intestine rinsates | Discriminates tissue residue vs. ingesta contamination | LC-MS/MS with isotopic dilution [2] |
The synthesis of Ractopamine-d6 HCl emerged in response to escalating global demands for precise veterinary drug monitoring. Ractopamine hydrochloride (unlabeled) gained FDA approval in 1999 (swine), 2003 (cattle), and 2008 (turkeys) as a repartitioning agent to enhance lean meat yield [7] [8]. However, geopolitical tensions arose when the European Union, China, Russia, and over 160 countries banned ractopamine, citing insufficient human safety data—particularly regarding cardiovascular effects and residue variability in offal tissues [7] [8].
Codex Alimentarius and Trade Disputes: In 2012, the Codex Alimentarius Commission adopted MRLs for ractopamine (e.g., 10 ppb in muscle, 40 ppb in liver) to harmonize global trade [2] [7]. This decision—opposed by the EU and China—intensified the need for sensitive analytical methods. Ractopamine-d6 HCl became pivotal in validating these methods, enabling exporters to demonstrate compliance with Codex standards [2] [10].
Synthetic Innovations: A 2021 Chinese patent (CN113061094A) detailed an optimized synthesis route for Ractopamine-d6 HCl. The method employs reductive amination between deuterated 1-(4-hydroxyphenyl)-2-butanone-d6 and deuterated norepinephrine analogues, followed by deprotection and salt formation. This process minimizes isotopic scrambling and achieves >99% isotopic purity [3].
Table 3: Global Regulatory Status of Ractopamine and Implications for d6-Analogue Use
Region/Country | Ractopamine Status | Testing Requirement | Role of Ractopamine-d6 HCl |
---|---|---|---|
United States, Canada | Approved | Parent compound in muscle/liver (FDA tolerance: 30–90 ppb) | Residue confirmation for domestic compliance [4] [8] |
European Union, China | Banned | Zero tolerance in all tissues | Detection of trace residues in export audits [7] |
Russia | Banned since 2013 | Offal testing (e.g., intestines) | Differentiates environmental vs. metabolic residues [7] [2] |
Japan, South Korea | Import allowed with MRL | Parent compound ≤10 ppb in muscle | Gold-standard internal standard for regulatory testing [7] [10] |
The compound’s utility expanded as nations implemented conflicting residue testing protocols. While the U.S. and Codex mandate testing for parent ractopamine in muscle/liver, China and Russia often screen total ractopamine in offal (e.g., intestines, omasum). Studies using Ractopamine-d6 HCl revealed that residual ingesta—not tissue metabolism—can cause false positives in digestive tissues, informing sanitation improvements in processing plants [2]. Consequently, Ractopamine-d6 HCl transitioned from a research tool to a compliance necessity, particularly for exporters navigating zero-tolerance markets [2] [4] [7].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1